4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a phenyl spacer.
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOVWDUMJGJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyridine Thiocyanation and Cyclization
The thiazolo[5,4-b]pyridine scaffold is typically synthesized via nitro-group-directed cyclization. Starting with 2,4-dichloro-3-nitropyridine (11 ), selective substitution with morpholine in tetrahydrofuran (THF) at 0°C yields 4-(2-chloro-3-nitropyridin-4-yl)morpholine (12 ) in 75% yield. Subsequent thiocyanation using potassium thiocyanate (KSCN) in acetic acid at 80°C generates 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ), which undergoes Fe-mediated nitro reduction and intramolecular cyclization to form 4-morpholinylthiazolo[5,4-b]pyridin-2-amine (14 ).
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Thiocyanation solvent | Acetic acid | 52 |
| Cyclization catalyst | Fe powder | 68 |
| Temperature | 60°C (cyclization) | - |
Alternative Bromination Pathways
Patent WO2017175068A1 describes bromination at the 5-position of thiazolo[5,4-b]pyridine using phosphorus oxybromide (POBr₃) in dichloromethane (DCM), yielding 5-bromothiazolo[5,4-b]pyridin-2-amine (15 ) as a key intermediate. This method achieves >90% purity, as confirmed by high-performance liquid chromatography (HPLC).
Coupling of Thiazolo[5,4-b]Pyridine to the Benzamide Moiety
Buchwald-Hartwig Amination
The phenylbenzamide group is introduced via palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand, 5-bromothiazolo[5,4-b]pyridine (15 ) reacts with 4-aminophenylboronic acid in toluene/ethanol (3:1) at 100°C, achieving 78% yield.
Spectroscopic Validation
Fluorination via Halogen Exchange
The 4-fluorophenyl group is installed using Selectfluor™ in dimethylformamide (DMF) at 120°C, replacing a chlorine atom with 92% efficiency. Kinetic studies indicate second-order dependence on Selectfluor™ concentration, with an activation energy of 45 kJ/mol.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative analysis of solvents and catalysts for the amination step reveals:
| Solvent | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/EtOH | Pd₂(dba)₃/Xantphos | 78 | 99 |
| DMF | Pd(OAc)₂/BINAP | 65 | 95 |
| Dioxane | PdCl₂(PPh₃)₂ | 71 | 97 |
DMF increases reaction rate but reduces yield due to side-product formation.
Temperature-Dependent Yield Profile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 65 |
| 100 | 12 | 78 |
| 120 | 6 | 72 |
Elevated temperatures accelerate the reaction but promote decomposition above 100°C.
Large-Scale Synthesis and Purification
Pilot-Scale Protocol
- Step 1 : Thiazolo[5,4-b]pyridine core synthesis (10 kg scale) in acetic acid achieves 68% yield after recrystallization from ethyl acetate.
- Step 2 : Buchwald-Hartwig coupling under nitrogen atmosphere yields 7.8 kg of intermediate.
- Step 3 : Fluorination with Selectfluor™ (12 eq.) in DMF, followed by silica gel chromatography, affords 6.2 kg of final product (99.2% purity).
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual palladium (<1 ppm) and unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Thiocyanation/Cyclization | 52 | 98 | 120 |
| Bromination/Amination | 78 | 99 | 95 |
| Fluorination | 92 | 99.5 | 110 |
The bromination/amination route offers the best balance of yield and cost, while fluorination provides superior atom economy.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
The thiazolo[5,4-b]pyridine moiety has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis. For instance, studies have shown that thiazole-pyridine hybrids can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .
-
Case Studies :
- A study reported that a thiazolo[5,4-b]pyridine derivative demonstrated potent activity against human glioblastoma cells (U251), with an IC50 value indicating effective growth inhibition .
- Another investigation highlighted the efficacy of thiazole-integrated pyridine derivatives against breast cancer cells (MCF-7), showing superior activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. The incorporation of fluorine and thiazole groups enhances the interaction with microbial targets.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .
-
Research Findings :
- A series of thiazole derivatives were tested against various bacterial strains, revealing a broad spectrum of activity. Compounds with the thiazolo[5,4-b]pyridine framework exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Specific derivatives were found to be effective against resistant strains, highlighting their potential as lead compounds in antibiotic development .
Neuroprotective Effects
Recent studies have suggested that compounds containing the thiazolo[5,4-b]pyridine structure may possess neuroprotective properties.
- Mechanism : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. They are thought to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
-
Case Studies :
- In vitro studies indicated that certain thiazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease .
- Animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation, further supporting their therapeutic potential .
Data Summary
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits survival pathways | Effective against U251 glioblastoma (IC50 values) |
| Antimicrobial | Disrupts cell membranes; interferes with metabolism | Broad-spectrum activity against resistant strains |
| Neuroprotective | Reduces oxidative stress; modulates neurotransmitters | Improves cognitive function in animal models |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s core structure is shared with several analogs, differing primarily in substituents on the benzamide or thiazolopyridine rings. Key comparisons include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Absence of C=O bands in triazole derivatives (1243–1258 cm⁻¹ for C=S) confirms cyclization .
- NMR: Chemical shifts for fluorinated analogs (e.g., 4-fluoro-N-(4-(phenylamino)phenyl)benzamide in ) highlight deshielding effects of fluorine .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 521 for a tritiated analog in ) validate synthetic routes .
Biological Activity
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 313.37 g/mol. The structure features a fluorine atom, a thiazolo[5,4-b]pyridine moiety, and a benzamide group, which contribute to its biological properties.
Target Enzymes
The primary molecular target for this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including cell growth and survival.
Mode of Action
The compound inhibits PI3K activity by forming hydrogen bonds with the enzyme, thereby disrupting the downstream signaling pathways such as the AKT/mTOR pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells where this pathway is often dysregulated.
Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through their action on the PI3K/AKT/mTOR signaling pathway .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The IC50 values for these effects vary depending on the specific cell line and experimental conditions but generally indicate strong activity against tumor cells .
Case Studies and Research Findings
Several studies provide insights into the biological activities of this compound:
- Anticancer Activity : A study published in PubMed highlighted that thiazolo derivatives exhibit significant anticancer properties, with specific attention to their ability to inhibit kinase activity involved in tumor progression .
- Cellular Mechanisms : Research has shown that the compound affects cellular mechanisms by modulating gene expression linked to apoptosis and cell cycle regulation. This modulation results in enhanced sensitivity of cancer cells to chemotherapeutic agents.
- Comparative Studies : Comparative analyses with other thiazole derivatives reveal that this compound exhibits superior efficacy in inhibiting cancer cell proliferation compared to its analogs without the thiazolo ring structure .
Data Table: Biological Activity Summary
| Activity | Effect | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | 10 - 20 | MCF-7 (breast), HeLa (cervical) |
| Apoptosis Induction | Increased apoptosis in treated cells | N/A | MCF-7, A549 (lung) |
| PI3K Inhibition | Disruption of PI3K/AKT/mTOR signaling | < 50 | Various cancer lines |
Q & A
Q. What are the critical steps in synthesizing 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
The synthesis involves two primary stages:
- Core formation : Construct the thiazolo[5,4-b]pyridine heterocycle via cyclization reactions. For example, microwave-assisted cyclization of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in pyridine forms the core .
- Coupling reactions : Attach the fluorobenzamide group using Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions (N₂/Ar) in solvents like DMF or THF .
- Optimization : Control reaction temperature (60–100°C), solvent polarity, and stoichiometry to achieve yields >70% .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 345.36 m/z) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
Q. What is the primary biological target of this compound?
The compound inhibits phosphoinositide 3-kinase (PI3K), a key enzyme in oncogenic signaling. The thiazolo[5,4-b]pyridine core binds the ATP-binding pocket via hydrogen bonds with Val882 and Lys890 residues, while the fluorobenzamide group enhances hydrophobic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in PI3K inhibition studies?
- Mutagenesis assays : Systematically mutate PI3K residues (e.g., Asp964, Met804) to identify critical binding interactions .
- Molecular docking : Use software like AutoDock Vina to simulate binding modes and compare with experimental IC₅₀ values (e.g., 12 nM for PI3Kα) .
- Meta-analysis : Cross-reference data from analogs (e.g., 2,6-difluoro derivatives) to identify substituent effects on potency .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life .
- Co-solvent systems : Use DMSO:ethanol (1:4 v/v) for in vitro assays, achieving solubility >10 mg/mL .
Q. How can computational methods guide the design of analogs with improved selectivity?
- Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger Phase to prioritize analogs with thiazole-fluorine motifs .
- MD simulations : Run 100-ns trajectories to assess binding stability; prioritize compounds with RMSD <2 Å .
- ADMET prediction : Tools like SwissADME predict logP (~3.5) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
